Reduced Lipophilicity (logP 1.7) vs. Unsubstituted 2-(Trifluoromethyl)benzamide (logP 2.5)
5-Hydroxy-2-(trifluoromethyl)benzamide exhibits a significantly lower partition coefficient (logP = 1.7) compared to its closest unsubstituted analog, 2-(trifluoromethyl)benzamide (logP = 2.50460). This quantitative difference is attributed to the presence of the 5-hydroxy group, which increases polarity and reduces lipophilicity [REFS-1, REFS-2].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | 2-(trifluoromethyl)benzamide (CAS 360-64-5): 2.50460 |
| Quantified Difference | Reduction of ~0.8 logP units (indicating increased hydrophilicity) |
| Conditions | Computationally predicted or experimentally derived values from vendor technical datasheets. |
Why This Matters
This difference in lipophilicity directly impacts membrane permeability, aqueous solubility, and distribution profiles in biological assays, making the target compound a distinct entity for cellular studies or lead optimization.
- [1] ChemExper Chemical Directory. (n.d.). 5-Hydroxy-2-(trifluoromethyl)benzamide (Entry 2827886). Physical Property Data. View Source
